N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

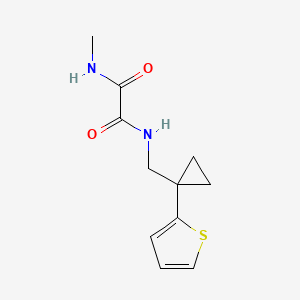

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a methyl substituent on the N1 position and a (1-(thiophen-2-yl)cyclopropyl)methyl group on the N2 position (Figure 1). The oxalamide core (N-C(O)-C(O)-N) serves as a versatile scaffold for molecular interactions, including hydrogen bonding and metal chelation .

Properties

IUPAC Name |

N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-12-9(14)10(15)13-7-11(4-5-11)8-3-2-6-16-8/h2-3,6H,4-5,7H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLXNUGTCDOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves the following steps:

Formation of the cyclopropyl-thiophene intermediate: This step involves the reaction of thiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-thiophene intermediate.

Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide with related oxalamide derivatives:

| Compound Name | Substituents (N1/N2) | Unique Features | Biological Relevance |

|---|---|---|---|

| Target Compound | N1: Methyl; N2: (1-(thiophen-2-yl)cyclopropyl)methyl | Thiophene-cyclopropyl hybrid; rigid conformation | Potential enhanced π-π interactions; unexplored antiviral/anticancer activity |

| N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | N1: 4-(dimethylamino)phenyl; N2: hydroxymethyl-cyclopropyl | Hydroxymethyl group increases hydrophilicity; dimethylamino enhances H-bonding | Chelation with metal ions; applications in drug discovery and material science |

| N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | N1: Benzodioxolyl; N2: hydroxymethyl-cyclopropyl | Benzodioxole moiety improves metabolic stability | Antiviral and anticancer potential; targets viral replication enzymes |

| N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | N1: 3-methoxybenzyl; N2: phenylsulfonyl-pyrrolidinyl | Sulfonyl-pyrrolidine enhances solubility; methoxy group modulates lipophilicity | Receptor modulation; therapeutic applications in inflammation |

| N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | N1: Benzo[b]thiophen-3-yl-dimethylaminoethyl; N2: thiophen-2-ylmethyl | Dual thiophene groups; dimethylaminoethyl side chain | Receptor modulation; potential in neurological disorders |

Functional and Pharmacological Differences

Thiophene vs. Benzodioxole/Benzyl Groups :

- The thiophene substituent in the target compound may improve lipophilicity and π-π interactions compared to benzodioxole () or methoxybenzyl () groups. This could enhance membrane permeability or binding to aromatic residues in enzymes/receptors .

- In contrast, the benzodioxole group in offers metabolic stability, while the hydroxymethyl cyclopropyl in promotes metal chelation .

Cyclopropane Rigidity vs.

Substituent Effects on Bioactivity: The methyl group at N1 in the target compound may reduce steric hindrance compared to bulkier substituents like dimethylamino phenyl () or benzo[b]thiophen-3-yl (), facilitating entry into hydrophobic binding pockets . Thiophene-containing analogs (e.g., ) show promise in receptor modulation, suggesting the target compound may share similar mechanisms .

Biological Activity

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is an organic compound characterized by a unique structure that includes a cyclopropyl group attached to a thiophene ring, which is further linked to an oxalamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name is N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide. The structural uniqueness of this compound arises from the presence of the cyclopropyl group, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |

| CAS Number | 1203358-90-0 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target involved.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes related to metabolic pathways.

- Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : There are indications of antibacterial activity, which could be beneficial in developing new antimicrobial agents.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, warranting further investigation in neurodegenerative disease models.

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of various oxalamides, this compound was shown to significantly inhibit the proliferation of breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to existing antibiotics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks cyclopropyl group | Moderate anticancer activity |

| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Different aromatic groups | Limited neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.